molecular formula C17H15Cl2N5O B2925023 5-(4-chloroanilino)-N-[2-(4-chlorophenyl)ethyl]triazolidine-4-carboxamide CAS No. 1291872-56-4

5-(4-chloroanilino)-N-[2-(4-chlorophenyl)ethyl]triazolidine-4-carboxamide

カタログ番号 B2925023
CAS番号: 1291872-56-4
分子量: 376.24
InChIキー: VESHJXNYFBYCJT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(4-chloroanilino)-N-[2-(4-chlorophenyl)ethyl]triazolidine-4-carboxamide, also known as CCT244747, is a small molecule inhibitor that has been extensively studied in the field of cancer research. This compound is a selective inhibitor of the protein kinase Chk1, which plays a crucial role in the DNA damage response pathway. Chk1 inhibition has been shown to sensitize cancer cells to DNA-damaging agents, making CCT244747 a promising candidate for cancer therapy.

作用機序

5-(4-chloroanilino)-N-[2-(4-chlorophenyl)ethyl]triazolidine-4-carboxamide exerts its anti-cancer effects by inhibiting the protein kinase Chk1, which is involved in the DNA damage response pathway. Chk1 plays a crucial role in the activation of cell cycle checkpoints and DNA repair mechanisms in response to DNA damage. Inhibition of Chk1 leads to increased DNA damage and cell death, particularly in cancer cells that are already under stress due to their high proliferation rates.
Biochemical and Physiological Effects
5-(4-chloroanilino)-N-[2-(4-chlorophenyl)ethyl]triazolidine-4-carboxamide has been shown to induce DNA damage and cell death in cancer cells, while sparing normal cells. This selectivity is likely due to the fact that cancer cells are more reliant on Chk1-mediated DNA repair mechanisms than normal cells. In addition, 5-(4-chloroanilino)-N-[2-(4-chlorophenyl)ethyl]triazolidine-4-carboxamide has been shown to enhance the immune response against cancer cells, further contributing to its anti-cancer effects.

実験室実験の利点と制限

One major advantage of 5-(4-chloroanilino)-N-[2-(4-chlorophenyl)ethyl]triazolidine-4-carboxamide is its selectivity for Chk1, which reduces the likelihood of off-target effects. In addition, 5-(4-chloroanilino)-N-[2-(4-chlorophenyl)ethyl]triazolidine-4-carboxamide has demonstrated synergy with a wide range of other anti-cancer agents, making it a promising candidate for combination therapy. However, one limitation of 5-(4-chloroanilino)-N-[2-(4-chlorophenyl)ethyl]triazolidine-4-carboxamide is its poor solubility, which can make it difficult to administer in vivo.

将来の方向性

There are several potential future directions for research on 5-(4-chloroanilino)-N-[2-(4-chlorophenyl)ethyl]triazolidine-4-carboxamide. One area of interest is the identification of biomarkers that can predict response to 5-(4-chloroanilino)-N-[2-(4-chlorophenyl)ethyl]triazolidine-4-carboxamide, which could help to guide patient selection for clinical trials. In addition, there is ongoing research into the use of 5-(4-chloroanilino)-N-[2-(4-chlorophenyl)ethyl]triazolidine-4-carboxamide in combination with other targeted therapies, such as PARP inhibitors and immune checkpoint inhibitors. Finally, there is interest in developing more potent and soluble analogs of 5-(4-chloroanilino)-N-[2-(4-chlorophenyl)ethyl]triazolidine-4-carboxamide, which could improve its efficacy and pharmacokinetic properties.

合成法

The synthesis of 5-(4-chloroanilino)-N-[2-(4-chlorophenyl)ethyl]triazolidine-4-carboxamide involves several steps, starting with the preparation of 4-chloroaniline and 4-chlorobenzyl chloride. These two compounds are then reacted to form 4-chloro-N-(4-chlorobenzyl)aniline, which is subsequently reacted with ethyl glyoxalate to form the triazolidine ring. The final step involves the coupling of the triazolidine ring with the carboxylic acid group, resulting in the formation of 5-(4-chloroanilino)-N-[2-(4-chlorophenyl)ethyl]triazolidine-4-carboxamide.

科学的研究の応用

5-(4-chloroanilino)-N-[2-(4-chlorophenyl)ethyl]triazolidine-4-carboxamide has been extensively studied in preclinical models of cancer, where it has been shown to enhance the efficacy of DNA-damaging agents such as cisplatin and gemcitabine. In addition, 5-(4-chloroanilino)-N-[2-(4-chlorophenyl)ethyl]triazolidine-4-carboxamide has been shown to inhibit the growth of cancer cells both in vitro and in vivo, and has demonstrated synergy with other targeted therapies such as PARP inhibitors.

特性

IUPAC Name

5-(4-chloroanilino)-N-[2-(4-chlorophenyl)ethyl]triazolidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19Cl2N5O/c18-12-3-1-11(2-4-12)9-10-20-17(25)15-16(23-24-22-15)21-14-7-5-13(19)6-8-14/h1-8,15-16,21-24H,9-10H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTWCRRQIJZLQJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)C2C(NNN2)NC3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。